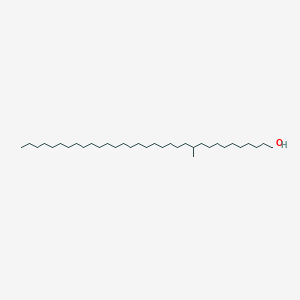
Octadecanedioic acid, diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanedioic acid, diphenyl ester: is an organic compound that belongs to the class of esters. It is derived from octadecanedioic acid and phenol, forming a compound with the molecular formula C({30})H({46})O(_{4}) . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecanedioic acid, diphenyl ester typically involves the esterification of octadecanedioic acid with phenol. One common method is the Fischer esterification , where octadecanedioic acid reacts with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of heterogeneous catalysts can facilitate the separation of the product from the reaction mixture and improve the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Hydrolysis: Octadecanedioic acid and phenol.
Reduction: Octadecanediol and phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecanedioic acid, diphenyl ester is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of esterification and hydrolysis reactions .
Biology: In biological research, this compound can be used to study the metabolism of esters and their role in biological systems .
Industry: In the industrial sector, this compound is used in the production of polymers, lubricants, and plasticizers. It is also used as a precursor for the synthesis of high-performance materials .
Wirkmechanismus
The mechanism of action of octadecanedioic acid, diphenyl ester involves its hydrolysis to release octadecanedioic acid and phenol. The ester bond is cleaved by nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to yield the final products . This mechanism is similar to other ester hydrolysis reactions and involves the formation of a transition state where the carbonyl carbon is attacked by a nucleophile .
Vergleich Mit ähnlichen Verbindungen
- Octadecanedioic acid, dimethyl ester
- Octadecanedioic acid, diethyl ester
- Octadecanedioic acid, dibutyl ester
Comparison: Octadecanedioic acid, diphenyl ester is unique due to the presence of phenyl groups, which can impart different physical and chemical properties compared to alkyl esters. The phenyl groups can influence the compound’s solubility, reactivity, and stability . For example, phenyl esters may have higher boiling points and different solubility profiles compared to their alkyl counterparts .
Eigenschaften
CAS-Nummer |
103170-08-7 |
|---|---|
Molekularformel |
C30H42O4 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
diphenyl octadecanedioate |
InChI |
InChI=1S/C30H42O4/c31-29(33-27-21-15-13-16-22-27)25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-26-30(32)34-28-23-17-14-18-24-28/h13-18,21-24H,1-12,19-20,25-26H2 |
InChI-Schlüssel |
LWAWFPKTLZXUJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)CCCCCCCCCCCCCCCCC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


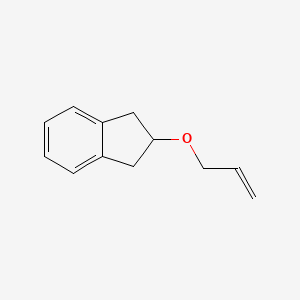

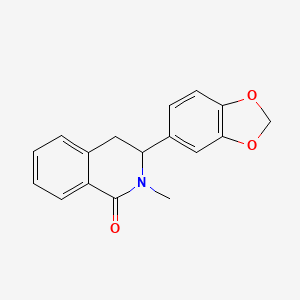
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
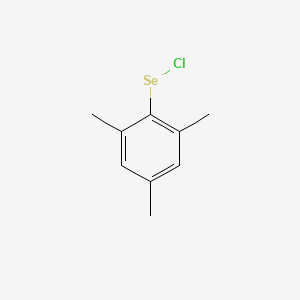
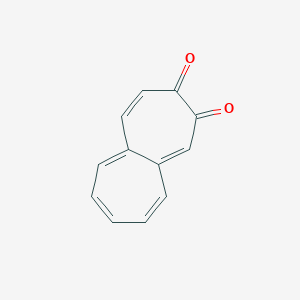
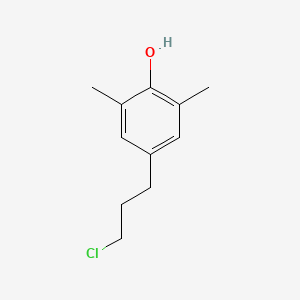
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)


![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)

